N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfanyl-linked acetamide group, a furan-2-yl moiety, and a 1H-pyrrol-1-yl group. The acetamide component is further modified with a 3-chloro-2-methylphenyl substituent. This structure integrates multiple pharmacophoric elements:
- Triazole ring: Imparts metabolic stability and hydrogen-bonding capabilities.
Synthetic routes for analogous compounds involve alkylation of triazole-thione intermediates with α-chloroacetamides, followed by Paal-Knorr condensation to introduce pyrrole fragments .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-13-14(20)6-4-7-15(13)21-17(26)12-28-19-23-22-18(16-8-5-11-27-16)25(19)24-9-2-3-10-24/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLPZJAMDTUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on various studies and data sources.
The molecular formula of the compound is with a molecular weight of 364.86 g/mol. Its structure includes a chloro-substituted phenyl ring, a furan moiety, and a triazole ring, which are significant for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with key proteins involved in cancer pathways.
Case Study:
A study involving the screening of drug libraries on multicellular spheroids identified similar triazole compounds that demonstrated promising anticancer activity, with IC50 values in the low micromolar range ( ). This suggests that this compound could exhibit comparable effects.
Antimicrobial Activity
The presence of the furan and triazole moieties in the compound is associated with antimicrobial properties. Compounds containing these groups have been reported to show activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro studies have demonstrated that similar compounds exhibit Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL against various bacterial strains ( ). This highlights the potential of this compound to act as an effective antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups like chlorine on the phenyl ring has been shown to enhance cytotoxicity ( ). Additionally, the incorporation of a furan ring contributes to improved solubility and bioavailability, which are essential for therapeutic efficacy.
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole derivatives can inhibit the growth of various fungal strains, making them candidates for antifungal drug development . The presence of both furan and pyrrole groups in this compound may enhance its efficacy against resistant strains.
Anticancer Potential
The structural components of N-(3-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggest potential anticancer properties. Triazole-containing compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The compound's unique structure may interact with specific cellular targets involved in tumor growth.
Anti-inflammatory Effects
In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that this compound may also possess anti-inflammatory properties worth exploring through further empirical studies .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies focusing on triazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related analogs vary in substituents on the triazole ring, acetamide group, or aromatic systems. Key comparisons are summarized below:
Structural Analogues and Their Modifications
Impact of Substituent Variations
- Triazole Modifications: Pyrrole vs. Amino Groups: The 1H-pyrrol-1-yl group in the target compound may improve binding affinity to hydrophobic pockets compared to amino-substituted analogs . Pyridine vs. furan’s oxygen-based polarity .
Acetamide Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
